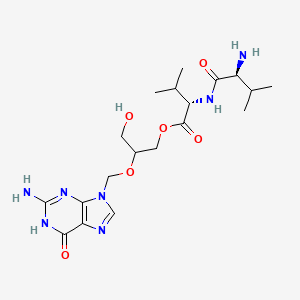

Valine-valine-ganciclovir

Description

Properties

CAS No. |

897937-73-4 |

|---|---|

Molecular Formula |

C19H31N7O6 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

[(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11-,12+,13+/m1/s1 |

InChI Key |

JZCILZBQRWUKME-AGIUHOORSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valine-valine-ganciclovir; Valganciclovir N-valyl impurity; |

Origin of Product |

United States |

Chemical Synthesis and Physicochemical Characterization Methodologies for Valine Valine Ganciclovir

Synthetic Routes for Valine-valine-ganciclovir

The synthesis of Valine-valine-ganciclovir is centered on the esterification of ganciclovir (B1264) with L-valine. This process necessitates the use of coupling agents and protecting groups to ensure regioselectivity and prevent unwanted side reactions.

The formation of the ester linkage between ganciclovir and the valine residues is typically achieved through amino acid coupling reactions. nih.gov These reactions involve the activation of the carboxylic acid group of a protected valine derivative to facilitate its reaction with the hydroxyl groups of ganciclovir.

A common method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an inert solvent like N,N-dimethylformamide (DMF) or pyridine. google.cominnovareacademics.innih.gov The reaction is often catalyzed by a base, for example, 4-dimethylaminopyridine (B28879) (DMAP), which enhances the nucleophilicity of the ganciclovir hydroxyl groups. innovareacademics.innih.gov The reaction mixture is typically stirred at controlled temperatures, ranging from 0°C to ambient temperature, to ensure the completion of the coupling process. innovareacademics.ingoogle.com An alternative approach involves the use of a pre-formed activated derivative of the amino acid, such as an N-carboxyanhydride, which can directly react with ganciclovir. google.com

One synthetic route involves the condensation of ganciclovir with a protected L-valine, such as Cbz-L-valine, where both hydroxyl groups of ganciclovir react to form a bis-ester derivative. innovareacademics.in This bis-Cbz-L-valine ester of ganciclovir can then be subjected to further steps to yield the desired product. innovareacademics.in

Table 1: Reagents in Amino Acid Coupling Reactions

| Reagent Type | Example(s) | Function | Source(s) |

|---|---|---|---|

| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid of the amino acid. | google.cominnovareacademics.innih.gov |

| Catalytic Base | 4-dimethylaminopyridine (DMAP), Triethylamine (TEA) | Enhances the rate of esterification. | google.cominnovareacademics.innih.gov |

| Solvent | N,N-dimethylformamide (DMF), Dichloromethane (B109758), Pyridine | Provides an inert medium for the reaction. | google.cominnovareacademics.ingoogle.com |

| Protected Amino Acid | Cbz-L-valine, Boc-L-valine | Provides the amino acid moiety while preventing self-reaction. | google.cominnovareacademics.in |

Strategic Protecting Group Chemistry in Ganciclovir Prodrug Synthesis

Protecting groups are essential in the synthesis of Valine-valine-ganciclovir to prevent reactions at the amino group of ganciclovir and the amino group of valine during the esterification process. google.comgoogle.com

Common amino-protecting groups for L-valine include the benzyloxycarbonyl (Cbz) and the tert-butyloxycarbonyl (Boc) groups. google.cominnovareacademics.ingoogle.com These groups are stable under the coupling conditions but can be removed selectively later in the synthetic sequence. For instance, the Cbz group is typically removed by hydrogenolysis using a palladium catalyst (e.g., Pd/C or palladium hydroxide (B78521) on carbon) under a hydrogen atmosphere. innovareacademics.ingoogleapis.com

The 2-amino group on the guanine (B1146940) base of ganciclovir may also be protected, for example, as an acetylamino group, to prevent side reactions. google.com This acetyl group can be removed under alkaline conditions, such as with ammonium (B1175870) hydroxide or sodium hydroxide, in a process known as selective hydrolysis. google.comgoogleapis.com In some strategies, a trityl group is used to protect one of the aliphatic hydroxyl groups and the 2-amino group of ganciclovir simultaneously, allowing for mono-esterification. google.com

The final step in the synthesis involves the deprotection of all protecting groups to yield the target compound. google.com The choice of protecting groups and the deprotection sequence is critical to achieving a high yield and purity of the final product. googleapis.com

Table 2: Common Protecting Groups in Ganciclovir Prodrug Synthesis

| Group | Abbreviation | Protected Functionality | Deprotection Method | Source(s) |

|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz | Amino group of L-valine | Hydrogenolysis (e.g., Pd/C, H₂) | google.cominnovareacademics.ingoogle.com |

| tert-Butyloxycarbonyl | Boc | Amino group of L-valine | Acidic conditions | google.cominnovareacademics.ingoogle.com |

| Acetyl | Ac | 2-amino group of ganciclovir | Alkaline hydrolysis | google.com |

| Trityl | Tr | Hydroxyl and 2-amino groups of ganciclovir | Acidic conditions | google.com |

Purification and Isolation Techniques for Valine-valine-ganciclovir

The purification and isolation of Valine-valine-ganciclovir and its intermediates are crucial for obtaining a product of high purity. A combination of standard laboratory techniques is employed. google.com

Following the reaction, initial isolation can be achieved by filtration to remove insoluble by-products, such as dicyclohexylurea (DCU) when DCC is used as a coupling agent. google.com Precipitation of the product by adding a non-solvent, like ethyl ether, is another common technique. google.com

Further purification is typically accomplished using chromatographic methods. Column chromatography, thin-layer chromatography (TLC), and thick-layer chromatography are effective for separating the desired compound from unreacted starting materials and side products. google.com High-performance liquid chromatography (HPLC) is also utilized, particularly for analytical assessment of purity and for preparative separation. wisdomlib.org

Other techniques such as extraction and crystallization are also employed to purify the intermediates and the final product. google.com The choice of purification method depends on the physicochemical properties of the compound at each stage of the synthesis. google.com

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The confirmation of the chemical structure and the assessment of the purity of synthesized Valine-valine-ganciclovir rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Valine-valine-ganciclovir. ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum of the related bis-L-valine ester of ganciclovir, specific signals confirm the presence of the valine and ganciclovir moieties. innovareacademics.in For instance, multiplets in the range of δ 0.74-0.83 ppm correspond to the methyl protons of the two valine isopropyl groups. innovareacademics.in The protons of the ganciclovir backbone appear as multiplets at characteristic chemical shifts, such as the -CH-CH₂-CH₂- protons between δ 4.02-4.19 ppm and the N-CH₂-O protons at δ 5.43 ppm. innovareacademics.in The presence and integration of these signals confirm the successful coupling of the valine units to the ganciclovir core.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), provides definitive confirmation of the molecular weight and elemental composition of Valine-valine-ganciclovir. innovareacademics.innih.gov

Electrospray ionization (ESI) is a common technique used to generate molecular ions. nih.gov For related ganciclovir prodrugs, the protonated molecular ion [M+H]⁺ is observed in the positive ion mode. nih.gov For instance, in the analysis of Tyrosine-Valine-Ganciclovir (YVGCV), a dipeptide prodrug, the [M+H]⁺ ion was detected at a mass-to-charge ratio (m/z) of 518.50. nih.gov For Valine-valine-ganciclovir, the expected m/z would correspond to its calculated molecular weight plus the mass of a proton. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation by showing characteristic losses of the amino acid residues. nih.gov

Table 3: Mass Spectrometry Data for Ganciclovir and a Dipeptide Prodrug

| Compound | Ionization Mode | Observed Ion | m/z Value | Source(s) |

|---|---|---|---|---|

| Ganciclovir (GCV) | ESI Positive | [M+H]⁺ | 256.20 | nih.gov |

| Tyrosine-Valine-Ganciclovir (YVGCV) | ESI Positive | [M+H]⁺ | 518.50 | nih.gov |

Chromatographic Techniques for Purity and Impurity Profiling

The assessment of purity and the comprehensive profiling of impurities are critical aspects of the development and quality control of any active pharmaceutical ingredient (API). For Valine-valine-ganciclovir, a dipeptide prodrug of ganciclovir, chromatographic techniques are indispensable for separating the main compound from structurally similar impurities, unreacted starting materials, and various degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal methods employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for routine quality control, enabling the quantification of Valine-valine-ganciclovir and the detection of known and unknown impurities. daicelpharmastandards.com Reversed-phase HPLC is commonly utilized, where separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. For the analysis of ganciclovir and its valine esters, C8 or C18 columns are frequently used. nih.govnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Additives such as formic acid or trifluoroacetic acid are often included to improve peak shape and resolution by controlling the ionization state of the analytes. nih.gov Detection is commonly performed using a UV detector, often at a wavelength of 254 nm. drugfuture.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a higher degree of selectivity and sensitivity, making it an essential tool for detailed impurity identification and for bioanalytical studies. researchgate.netnih.gov This technique couples the superior separation capabilities of liquid chromatography with the mass-resolving power of tandem mass spectrometry. LC-MS/MS methods have been developed for the simultaneous analysis of ganciclovir and its various prodrugs, including mono- and dipeptide esters. nih.govnih.gov The method's ability to provide molecular weight and fragmentation data is invaluable for the structural elucidation of unknown impurities that may be present in the Valine-valine-ganciclovir drug substance at trace levels. researchgate.net

Impurity profiling for valganciclovir (B601543), a closely related compound, identifies several potential impurities that could also be relevant to Valine-valine-ganciclovir. These include starting materials like ganciclovir, by-products from the synthetic route such as dimer impurities, and various isomers. daicelpharmastandards.com For instance, the Valganciclovir Dimer Impurity is a known process-related impurity. daicelpharmastandards.com Chromatographic methods must be able to resolve Valine-valine-ganciclovir from these and other potential impurities like guanine and incompletely esterified intermediates. google.com

The following interactive tables summarize typical parameters for chromatographic analysis and a list of potential impurities based on data from related compounds.

Table 1: Representative Chromatographic Conditions for Analysis of Ganciclovir and its Prodrugs

| Parameter | HPLC / LC-MS/MS |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 (50 x 4.6 mm, 5µm) nih.gov or Reversed-Phase C18 nih.gov |

| Mobile Phase | Isocratic: 85% v/v Acetonitrile in water with 0.05% v/v Formic Acid nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Detector | UV at 254 nm drugfuture.com or Tandem Mass Spectrometry (MS/MS) nih.govnih.gov |

| Internal Standard (for LC-MS/MS) | Acyclovir (B1169) nih.govnih.gov |

Table 2: Potential Impurities in Valine-valine-ganciclovir based on Valganciclovir Profiling

| Impurity Name | Molecular Formula | Potential Source |

|---|---|---|

| Ganciclovir | C₉H₁₃N₅O₄ | Starting material, hydrolysis product google.com |

| Guanine | C₅H₅N₅O | Degradation product google.com |

| Valganciclovir | C₁₄H₂₂N₆O₅ | Synthetic intermediate nih.gov |

| Isovalganciclovir | C₁₄H₂₂N₆O₅ | Isomeric by-product daicelpharmastandards.com |

| Valganciclovir Dimer Impurity | C₂₉H₄₄N₁₂O₁₀ | Synthetic by-product daicelpharmastandards.com |

Molecular and Cellular Mechanisms of Valine Valine Ganciclovir Activation and Translocation

Enzymatic Hydrolysis Pathways and Kinetics of Valine-valine-ganciclovir to Ganciclovir (B1264)

The conversion of Valine-valine-ganciclovir to its active form, ganciclovir, is a multi-step process mediated by specific enzymes. This bioconversion is critical for the therapeutic efficacy of the prodrug.

Identification and Characterization of Relevant Peptidases and Esterases (e.g., Valacyclovirase)

The enzymatic hydrolysis of Valine-valine-ganciclovir follows a sequential pathway. Initially, peptidases cleave the terminal peptide bond of the dipeptide moiety. tandfonline.com This action results in the formation of a valine-ganciclovir monoester. Subsequently, esterases act on this intermediate, hydrolyzing the ester bond to release the active parent drug, ganciclovir. tandfonline.com This two-step process is crucial for the regeneration of ganciclovir within the body. tandfonline.com

A key enzyme implicated in the activation of amino acid ester prodrugs is valacyclovirase. umich.edumdpi.com This enzyme, purified from rat liver, has been shown to efficiently hydrolyze the L-valine ester of acyclovir (B1169) (valacyclovir) and is believed to play a significant role in the activation of similar prodrugs like valganciclovir (B601543). umich.edumdpi.com Valacyclovirase exhibits a preference for amino acids with neutral side chains, such as valine. umich.edu The enzymatic degradation is also stereospecific, with a higher affinity for L-isomers, which can influence the stability and conversion rate of different stereoisomers of dipeptide prodrugs. tandfonline.com For instance, incorporating a D-isomer can enhance the enzymatic stability of the prodrug. tandfonline.comtandfonline.com

The hydrolysis of these prodrugs occurs in various tissues, including the intestinal mucosa, liver, and blood, where peptidases and esterases are present. nih.govresearchgate.netwisdomlib.org

Kinetic Parameters of Prodrug Conversion in Biological Systems

The rate of conversion from the prodrug to the active drug is a critical pharmacokinetic parameter. Studies on similar dipeptide prodrugs, such as valine-valine-acyclovir (VVACV), provide insights into the kinetics of this process. Following intravenous administration in rats, VVACV was observed to be metabolized to valine-acyclovir (VACV) and acyclovir (ACV) very rapidly. nih.gov

The metabolic rate constants (Km) and non-renal clearance values (Clnr) are significantly higher for the prodrugs compared to the generated parent drug, indicating rapid enzymatic hydrolysis. nih.gov The order of these values is typically VVACV > VACV > ACV. nih.gov This rapid conversion is essential for achieving therapeutic concentrations of the active drug. In human corneal epithelial cells, different stereoisomers of dipeptide ganciclovir prodrugs exhibit varying degradation rates, with L-Val-L-Val-GCV (LLGCV) showing the highest degradation rate. tandfonline.com

Cellular Uptake Mechanisms of Valine-valine-ganciclovir Across Biological Barriers

The enhanced bioavailability of Valine-valine-ganciclovir compared to ganciclovir is primarily due to its efficient transport across biological membranes, a process mediated by specific carrier proteins.

Involvement of Oligopeptide Transporter Systems (e.g., PEPT1, PEPT2) in Cellular Entry

The primary mechanism for the enhanced absorption of valine-containing prodrugs is their recognition and transport by oligopeptide transporters, particularly PEPT1 and PEPT2. nih.govnih.govumich.eduau.dk PEPT1 is predominantly expressed on the apical membrane of intestinal epithelial cells and is responsible for the absorption of dietary di- and tripeptides. umich.edu By mimicking the structure of these natural substrates, Valine-valine-ganciclovir can be actively transported across the intestinal barrier. umich.edunih.govresearchgate.net

This carrier-mediated transport is a key reason for the significantly improved oral bioavailability of valine ester prodrugs. umich.edunih.govoup.com For example, valganciclovir, the L-valyl ester of ganciclovir, is a substrate for both PEPT1 and PEPT2. nih.govnih.govumich.edu PEPT2, mainly found in the kidneys, is involved in the reabsorption of peptides. nih.govumich.edu The affinity for these transporters can vary, with valganciclovir showing a lower affinity for PEPT1 and a higher affinity for PEPT2. nih.gov The addition of an L-valine at the terminal position of a dipeptide prodrug has been shown to increase its affinity for the peptide transporter protein. tandfonline.comtandfonline.com

The transport process is typically coupled with a proton gradient, making it an active transport mechanism. nih.govresearchgate.net This facilitated absorption can also occur across other epithelial barriers, such as the cornea, where PEPT1 is also expressed. nih.gov

Saturation Kinetics and Competitive Inhibition Studies of Valine-valine-ganciclovir Transport

The involvement of a carrier-mediated system in the transport of Valine-valine-ganciclovir is further supported by studies on saturation kinetics and competitive inhibition. Transport systems like PEPT1 are saturable, meaning that at high substrate concentrations, the rate of transport reaches a maximum. acs.org

Studies with valganciclovir have demonstrated competitive inhibition of glycylsarcosine (B1347041) (a model PEPT1/PEPT2 substrate) transport. nih.gov In Caco-2 cells, a model for the intestinal epithelium, valganciclovir competitively inhibited PEPT1-mediated transport with an inhibition constant (Ki) of 1.68 ± 0.30 mM. nih.gov In SKPT cells, which express PEPT2, the inhibition was even more potent, with a Ki of 0.043 ± 0.005 mM. nih.gov These findings confirm that valganciclovir is a substrate for these transporters. Similar competitive inhibition has been observed with other amino acid-conjugated prodrugs, further indicating that they share the same transport pathway as natural di- and tripeptides. jst.go.jp Ganciclovir itself does not interact with either PEPT1 or PEPT2. nih.gov

Interactive Data Table: Inhibition Constants (Ki) of Valganciclovir for Peptide Transporters

| Compound | Transporter | Cell Line | Ki (mM) | Reference |

| Valganciclovir | PEPT1 | Caco-2 | 1.68 ± 0.30 | nih.gov |

| Valganciclovir | PEPT2 | SKPT | 0.043 ± 0.005 | nih.gov |

Intracellular Disposition and Subsequent Phosphorylation of Regenerated Ganciclovir

Upon cellular entry, the prodrug valine-valine-ganciclovir is enzymatically hydrolyzed, releasing the active antiviral agent, ganciclovir. The therapeutic efficacy of ganciclovir is entirely dependent on its intracellular conversion to ganciclovir triphosphate. nih.gov This multi-step phosphorylation process is initiated by a viral-specific enzyme, ensuring that the drug is preferentially activated in infected cells, which is a critical factor in its mechanism of action. patsnap.comfresenius-kabi.us

The initial and rate-limiting step in the activation cascade is the conversion of ganciclovir to ganciclovir monophosphate (GCV-MP). fresenius-kabi.us In cells infected with human cytomegalovirus (HCMV), this reaction is catalyzed by a viral protein kinase encoded by the UL97 gene. nih.govfresenius-kabi.useuropa.eufda.gov This selective phosphorylation by the viral enzyme leads to a significant accumulation of phosphorylated ganciclovir in infected cells; concentrations of the active triphosphate form can be up to 100 times greater in CMV-infected cells compared to uninfected cells. fresenius-kabi.usfresenius-kabi.com In cells infected by herpes simplex virus (HSV) or varicella-zoster virus (VZV), the initial phosphorylation is mediated by the viral thymidine (B127349) kinase (TK). drugbank.compharmgkb.orgoup.com

Following the formation of ganciclovir monophosphate, host cell enzymes carry out the subsequent phosphorylation steps. patsnap.comeuropa.eufresenius-kabi.com Cellular guanylate kinase (GUK1) converts ganciclovir monophosphate to ganciclovir diphosphate (B83284) (GCV-DP). drugbank.compharmgkb.orgwikipedia.orgselleckchem.com Subsequently, a variety of cellular kinases complete the process by converting the diphosphate form to the pharmacologically active ganciclovir triphosphate (GCV-TP). drugbank.compharmgkb.org These enzymes include phosphoglycerate kinase, among others. wikipedia.orgselleckchem.com

Once formed, ganciclovir triphosphate is a stable metabolite that persists and accumulates within the infected cell. fresenius-kabi.usfresenius-kabi.com It is metabolized slowly, which contributes to its sustained antiviral effect. europa.eufda.govnih.gov The intracellular half-life of ganciclovir triphosphate in HCMV-infected cells is reported to be substantial, ranging from 18 to 24 hours after the removal of extracellular ganciclovir. europa.eu This persistence ensures the continued inhibition of viral DNA synthesis. fresenius-kabi.comsierrabioresearch.com

Data Tables

Table 1: Enzymes in the Ganciclovir Phosphorylation Pathway

| Phosphorylation Step | Product | Catalyzing Enzyme(s) | Enzyme Origin |

| Ganciclovir → Ganciclovir Monophosphate | Ganciclovir Monophosphate (GCV-MP) | UL97 Protein Kinase (in HCMV) nih.goveuropa.eu, Thymidine Kinase (in HSV) drugbank.comoup.com | Viral |

| Ganciclovir Monophosphate → Ganciclovir Diphosphate | Ganciclovir Diphosphate (GCV-DP) | Guanylate Kinase (GUK1) drugbank.compharmgkb.orgwikipedia.org | Cellular |

| Ganciclovir Diphosphate → Ganciclovir Triphosphate | Ganciclovir Triphosphate (GCV-TP) | Phosphoglycerate Kinase, Pyruvate Kinase, Nucleoside Diphosphate Kinase, and others pharmgkb.orgwikipedia.org | Cellular |

Table 2: Intracellular Half-life of Ganciclovir Triphosphate

| Cell Type | Intracellular Half-life (hours) |

| HSV-infected cells | 18 europa.eu |

| HCMV-infected cells | 6-24 europa.eu |

Preclinical Antiviral Efficacy and Potency Profiling of Valine Valine Ganciclovir

In Vitro Antiviral Spectrum and Potency Against Key Viral Strains

Valine-valine-ganciclovir, a dipeptide prodrug of ganciclovir (B1264), has demonstrated a marked increase in antiviral potency against several herpes viruses in preclinical studies. researchgate.net This enhanced efficacy is a significant area of research, aiming to improve upon the therapeutic window of its parent drug, ganciclovir.

Human Cytomegalovirus (HCMV) Strain Susceptibility and EC50/EC90 Determination

Studies have shown that diester prodrugs of ganciclovir, including valine-valine-ganciclovir, exhibit significantly enhanced potency against human cytomegalovirus (HCMV). researchgate.net While specific EC50 (50% effective concentration) and EC90 (90% effective concentration) values for valine-valine-ganciclovir against various HCMV strains are not extensively detailed in the provided search results, the general consensus points towards a marked increase in its antiviral activity compared to ganciclovir. researchgate.net For context, the average IC50 (50% inhibitory concentration) for the parent drug, ganciclovir, against 26 susceptible HCMV clinical isolates was reported as 3.78 ± 1.62 μM. nih.gov Another study found the average ganciclovir IC50 for the AD169 strain to be 5.36 ± 0.12 μM. nih.gov The development of ganciclovir resistance in HCMV is a clinical concern, often associated with mutations in the UL97 gene. nih.govresearchgate.net

Table 1: In Vitro Activity of Ganciclovir Against Human Cytomegalovirus (HCMV)

| Compound | Virus Strain | Assay Method | EC50 / IC50 (µM) |

|---|---|---|---|

| Ganciclovir | 26 Clinical Isolates | IE/Late Antigen | 3.78 ± 1.62 |

| Ganciclovir | AD169 | IE/Late Antigen | 5.36 ± 0.12 |

Data sourced from multiple studies and may vary based on specific laboratory conditions and assays used.

Herpes Simplex Virus (HSV) Activity Assessment

In addition to its activity against HCMV, valine-valine-ganciclovir has shown a marked increase in potency against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.net The parent drug, ganciclovir, is known to be as active against HSV-1 and HSV-2 as acyclovir (B1169) in tissue culture. mdpi.com The enhanced activity of the dipeptide prodrug suggests a potential for improved therapeutic outcomes in the treatment of HSV infections. researchgate.net

Characterization Against Other Herpesviridae

The antiviral spectrum of ganciclovir and its prodrugs extends to other members of the Herpesviridae family. Ganciclovir demonstrates excellent in vitro activity against Epstein-Barr virus, varicella-zoster virus, and human herpesvirus 6. mdpi.com It also has activity against all human herpesviruses. nih.gov Notably, valganciclovir (B601543), the single valine ester of ganciclovir, has been shown to inhibit the replication of human herpesvirus-8 (HHV-8). oup.com Given that valine-valine-ganciclovir is a dipeptide ester prodrug, it is plausible that it retains or even enhances this broad-spectrum activity, although specific data on its efficacy against these other herpesviruses is not detailed in the provided results.

Comparative In Vitro Efficacy Studies of Valine-valine-ganciclovir vs. Ganciclovir

Comparative studies have highlighted the superior in vitro efficacy of valine-valine-ganciclovir over its parent compound, ganciclovir. researchgate.net While specific comparative data tables for valine-valine-ganciclovir are not available, the principle of enhanced efficacy is well-established for valganciclovir, a similar prodrug. For instance, oral valganciclovir has been shown to provide systemic ganciclovir exposure equivalent to standard intravenous ganciclovir. researchgate.net

Cell Culture Model Systems for Antiviral Evaluation

A variety of cell culture models are employed to evaluate the antiviral efficacy of compounds like valine-valine-ganciclovir. These include low-passage human foreskin fibroblast (HFF) cells, which are commonly used for HCMV studies. researchgate.net For assessing intestinal absorption, the Caco-2 cell line is a popular model as it forms monolayers that differentiate into a phenotype resembling the small intestine. researchgate.net Other cell lines such as MRC-5 are used for evaluating inhibitory activity against CMV glycoprotein (B1211001) B. biointerfaceresearch.com The choice of cell line is crucial for obtaining relevant and reproducible data on antiviral potency and mechanism of action.

Mechanistic Basis for Enhanced Antiviral Performance of Valine-valine-ganciclovir

The enhanced antiviral performance of valine-valine-ganciclovir is primarily attributed to its prodrug nature. researchgate.net By attaching two valine residues to ganciclovir, its lipophilicity is increased, which is predicted to be 295-fold greater than that of ganciclovir. researchgate.net This increased lipophilicity, coupled with high aqueous solubility, is believed to improve its transport across cellular membranes. researchgate.net

Valganciclovir, the L-valine ester of ganciclovir, is recognized as a substrate by the intestinal peptide transporter PEPT1, which significantly enhances its oral bioavailability. researchgate.net It is likely that valine-valine-ganciclovir also utilizes peptide transporters for improved cellular uptake. Once inside the cell, esterases cleave the valine moieties, releasing the active drug, ganciclovir. researchgate.net Ganciclovir is then phosphorylated by a viral kinase (in CMV-infected cells, the UL97 protein kinase) to ganciclovir monophosphate. nih.gov Cellular kinases subsequently convert the monophosphate to the active triphosphate form, which inhibits viral DNA polymerase, thereby halting viral replication. nih.gov This targeted activation within infected cells contributes to the drug's selectivity. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations of Valine Valine Ganciclovir in Preclinical Animal Models

Absorption and Systemic Availability in Animal Models

Oral Absorption Dynamics and Factors Influencing Systemic Ganciclovir (B1264) Exposure

Valine-valine-ganciclovir is a prodrug of ganciclovir, designed to enhance its oral bioavailability. Ganciclovir itself has poor oral absorption, with a bioavailability of approximately 6-9%. The addition of a valine ester to create valganciclovir (B601543) significantly improves this, increasing bioavailability by about 10-fold to around 60%. This enhancement is attributed to the prodrug's ability to be actively transported across the intestinal barrier.

After oral administration, valganciclovir is well absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterases in the intestinal wall and liver to form ganciclovir. This rapid conversion means that the systemic exposure is predominantly to ganciclovir, with the prodrug itself having only transient and low levels in the bloodstream. Studies in liver transplant recipients demonstrated that oral administration of valganciclovir could achieve systemic ganciclovir exposure equivalent to that of intravenous ganciclovir.

Factors that can influence the systemic exposure of ganciclovir following valganciclovir administration include the type of organ transplant and renal function. For instance, one study found that ganciclovir clearance was influenced by the graft type, with different clearance rates observed in kidney, heart, lung, and liver transplant recipients.

Transporter-Mediated Intestinal Absorption Research in Preclinical Models

The enhanced oral absorption of valine-ganciclovir prodrugs is primarily due to their interaction with peptide transporters in the intestine, specifically the human proton-coupled peptide transporter 1 (hPEPT1). This transporter recognizes the valine-ester moiety, facilitating the uptake of the prodrug from the intestinal lumen into the enterocytes.

Research using various preclinical models has confirmed the role of PEPT1 in the absorption of valganciclovir. Studies in Caco-2 cells, a human intestinal cell line, and in Xenopus laevis oocytes expressing PEPT1, have shown that valganciclovir is a substrate for this transporter, whereas ganciclovir is not. Valganciclovir competitively inhibited the transport of a known PEPT1 substrate, glycylsarcosine (B1347041), further supporting its interaction with the transporter.

Animal models have also been instrumental in demonstrating the significance of PEPT1 in vivo. For example, studies with valacyclovir, a similar valine-ester prodrug of acyclovir (B1169), in Pept1 knockout mice showed a significant reduction in intestinal permeability and oral absorption compared to wildtype mice. This highlights the crucial role of this transporter in the oral bioavailability of such prodrugs. The affinity for PEPT1 can be influenced by the specific amino acid or dipeptide attached to the parent drug, with valine derivatives consistently showing good affinity and enhanced permeability.

Tissue Distribution and Compartmentalization of Valine-valine-ganciclovir and its Metabolites in Animal Models

Vitreal Pharmacokinetics in Ocular Models

The distribution of Valine-valine-ganciclovir and its metabolites has been investigated in ocular models, particularly in the vitreous humor, which is relevant for treating conditions like cytomegalovirus (CMV) retinitis. Studies in conscious New Zealand albino male rabbits using ocular microdialysis have been conducted to understand the vitreal pharmacokinetics of ganciclovir and its dipeptide prodrugs, including Valine-valine-ganciclovir, after intravitreal administration.

In these studies, Valine-valine-ganciclovir was rapidly eliminated from the vitreous chamber. However, it was also rapidly converted to ganciclovir in retinal homogenates. This conversion is crucial as it delivers the active drug to the target tissue. The retinal concentrations of ganciclovir generated from the prodrug were found to be significantly higher than those achieved after direct intravitreal administration of ganciclovir itself.

One study compared the vitreal pharmacokinetics in conscious versus anesthetized rabbit models and found that parameters like the area under the curve (AUC) and clearance were significantly different, suggesting that anesthesia can impact the vitreal disposition of these prodrugs. Despite lower vitreal exposure levels in conscious animals, the elimination rates were not affected by anesthesia. The research also indicated that these dipeptide prodrugs appear to penetrate deeper into the retina compared to ganciclovir.

| Parameter | Value (Mean ± SD) |

|---|---|

| AUC (mg·min·mL⁻¹) | 6.3 ± 0.3 |

| Elimination Half-life (min) | 44.8 ± 19.2 |

| Volume of Distribution at Steady State (Vss, mL) | 1.9 ± 0.2 |

Data from conscious animal studies.

Blood-Brain Barrier Penetration Studies (if applicable)

The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) infections. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.

For ganciclovir, studies have shown that its penetration into the cerebrospinal fluid (CSF), an indicator of BBB penetration, is moderate. In silico models and some preclinical data suggest that valganciclovir has poor BBB penetration. The low plasma protein binding of ganciclovir (1-2%) would theoretically favor its distribution across biological membranes, but active efflux transporters at the BBB likely limit its entry into the CNS. While specific in vivo animal studies focusing solely on the BBB penetration of Valine-valine-ganciclovir are not extensively detailed in the provided context, the known properties of its active metabolite, ganciclovir, suggest that its ability to cross the BBB is limited.

Excretion Routes and Clearance Mechanisms in Preclinical Subjects

The excretion and clearance of ganciclovir, the active metabolite of valine-valine-ganciclovir, are well-characterized. The primary route of elimination for ganciclovir is renal excretion. nih.govtandfonline.com A significant portion of the administered ganciclovir is recovered unchanged in the urine. researchgate.net

Studies have shown that the renal clearance of ganciclovir exceeds the glomerular filtration rate, indicating that active tubular secretion is a key mechanism in its elimination. tandfonline.com This process is mediated by organic anion transporters (OATs). tandfonline.com

The pharmacokinetic profile of ganciclovir derived from a dipeptide prodrug would be expected to follow these same clearance pathways. Once valine-valine-ganciclovir is converted to ganciclovir, the body will eliminate the active drug primarily through the kidneys.

A study in conscious rabbits demonstrated that the clearance of ganciclovir and its dipeptide prodrugs from the vitreous humor was significantly altered compared to anesthetized animals, suggesting that physiological state can influence local clearance mechanisms. nih.gov

| Parameter | Finding in Preclinical Models |

| Primary Excretion Route | Renal nih.govtandfonline.com |

| Clearance Mechanism | Glomerular filtration and active tubular secretion via OATs. tandfonline.com |

| Vitreal Clearance | Influenced by the conscious state of the animal. nih.gov |

Pharmacokinetic-Pharmacodynamic Correlation in Animal Models

The pharmacokinetic-pharmacodynamic (PK/PD) relationship of ganciclovir and its prodrugs is centered on achieving and maintaining therapeutic concentrations of the active form, ganciclovir triphosphate, within infected cells. nih.gov The efficacy of valganciclovir, and by extension other valine-containing prodrugs, has been demonstrated in various preclinical models.

The primary advantage of the prodrug approach is the significant increase in oral bioavailability, leading to higher systemic exposure to ganciclovir compared to oral administration of ganciclovir itself. biomolther.orgnih.gov This enhanced exposure is directly correlated with improved antiviral efficacy.

A study in Sprague-Dawley rats with a dipeptide prodrug of ganciclovir (YVGCV) showed that the area under the plasma concentration-time curve (AUC) for the regenerated ganciclovir was approximately 200% greater than that of orally administered ganciclovir. researchgate.net This increased systemic availability is expected to lead to a more potent antiviral effect.

The success of the valine-ester prodrug strategy is contingent on the stability of the compound. biomolther.org Instability can lead to reduced efficacy despite potentially high intracellular accumulation. biomolther.org

| PK/PD Parameter | Observation in Animal Models |

| Oral Bioavailability | Significantly increased with dipeptide prodrugs compared to ganciclovir. researchgate.net |

| Systemic Exposure (AUC) | Higher for ganciclovir regenerated from a dipeptide prodrug. researchgate.net |

| Vitreal Exposure | The amount of regenerated ganciclovir can be maintained even with lower prodrug levels. nih.gov |

| Efficacy | Dependent on the stability of the prodrug. biomolther.org |

Mechanisms of Viral Resistance to Valine Valine Ganciclovir and Strategies to Mitigate Resistance

Characterization of Viral Mutations Conferring Resistance to Ganciclovir (B1264) and Valine-valine-ganciclovir

Resistance to ganciclovir is most commonly conferred by mutations within the viral genes that encode the UL97 kinase and the UL54 DNA polymerase. oup.comnih.gov Valine-valine-ganciclovir, as a prodrug of ganciclovir, is susceptible to the same resistance mechanisms. wikipedia.orgnih.govaidsmap.com

The initial and most critical step in the mechanism of action of ganciclovir is its monophosphorylation by the virus-encoded protein kinase pUL97. brieflands.comcrie.ru Consequently, mutations in the UL97 gene are the most frequent cause of ganciclovir resistance, accounting for over 90% of resistant clinical isolates. brieflands.comashpublications.org These mutations impair the kinase's ability to phosphorylate ganciclovir, thereby preventing its activation. brieflands.comnih.gov

Well-characterized ganciclovir resistance mutations are predominantly found in specific codons of the UL97 gene, particularly at positions 460, 520, and within the region spanning codons 590 to 607. nih.govasm.orgasm.org Mutations at these sites can result in a 3- to 15-fold decrease in susceptibility to ganciclovir. asm.orgasm.orgoup.com For instance, common mutations like M460V/I, H520Q, A594V, L595S, and C603W are frequently identified in resistant clinical strains. asm.orgoup.com The C592G substitution, however, typically confers a lower level of resistance, with about a 3-fold decrease in susceptibility. asm.org The emergence of these mutations is often linked to increasing CMV DNA levels in patients undergoing therapy. oup.com

Table 1: Common CMV UL97 Gene Mutations and Associated Ganciclovir Resistance

| Mutation Codon | Amino Acid Change | Fold Increase in IC50 (Resistance Level) | Reference |

| 460 | Methionine to Valine/Isoleucine (M460V/I) | ≥ 5-fold | oup.comasm.orgoup.com |

| 520 | Histidine to Glutamine (H520Q) | ≥ 5-fold | oup.comasm.org |

| 591 | Alanine to Valine (A591V) | ~3.8-fold | asm.org |

| 592 | Cysteine to Glycine (C592G) | ~3-fold | asm.orgasm.org |

| 594 | Alanine to Valine (A594V) | 5- to 10-fold | asm.orgasm.orgoup.com |

| 595 | Leucine to Serine/Phenylalanine (L595S/F) | 5- to 10-fold | asm.orgoup.com |

| 603 | Cysteine to Tryptophan (C603W) | 5- to 10-fold | asm.orgasm.org |

| Various (591-603) | Deletions of ≥ 3 codons | ≥ 8-fold | asm.org |

IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. The fold increase is compared to the wild-type virus.

Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance to ganciclovir. acm.or.kroup.com This enzyme is the ultimate target for the active form of the drug, ganciclovir triphosphate. crie.ruoup.com UL54 mutations typically emerge after prolonged antiviral therapy and may confer a higher level of ganciclovir resistance, especially when they occur in addition to a pre-existing UL97 mutation. nih.govoup.comoup.com

Unlike UL97 mutations, which are specific to ganciclovir, alterations in the UL54 gene can lead to cross-resistance with other antiviral agents that also target the DNA polymerase, such as cidofovir (B1669016) and, in some cases, foscarnet (B613817). oup.comnih.govoup.com For example, high-level ganciclovir resistance (ID50 values ≥30 µM) is often associated with the presence of mutations in both the UL97 and UL54 genes. nih.govoup.com Several mutations within the exonuclease functional domains and other conserved regions of the UL54 gene have been confirmed to confer varying degrees of resistance to ganciclovir and cidofovir. oup.com

Table 2: Characterized CMV UL54 DNA Polymerase Gene Mutations and Drug Resistance Profiles

| Mutation Codon | Amino Acid Change | Resistance Profile | Reference |

| 301 | Aspartate to Asparagine (D301N) | Ganciclovir, Cidofovir | oup.com |

| 410 | Asparagine to Lysine (N410K) | Ganciclovir, Cidofovir | oup.com |

| 413 | Aspartate to Glutamate (D413E) | Ganciclovir, Cidofovir | oup.com |

| 503 | Threonine to Isoleucine (T503I) | Ganciclovir, Cidofovir | oup.com |

| 516 | Leucine to Arginine (L516R) | Ganciclovir, Cidofovir | oup.com |

| 600 | Histidine to Leucine (H600L) | Ganciclovir (11-fold), Foscarnet (5-fold), Cidofovir (5-fold) | frontiersin.org |

| 756 | Glutamate to Lysine (E756K) | Foscarnet, Ganciclovir, Cidofovir | frontiersin.org |

| 756 | Glutamate to Glycine (E756G) | Foscarnet (9-fold), Cidofovir (2-fold) | frontiersin.org |

Resistance is indicated by an increased drug concentration required to inhibit viral replication compared to the wild-type virus.

For Herpes Simplex Virus (HSV), resistance to nucleoside analogues like ganciclovir and the more commonly used acyclovir (B1169) is primarily caused by mutations in the viral thymidine (B127349) kinase (TK) gene (UL23). oup.comivami.comnih.gov The viral TK is necessary for the initial phosphorylation and activation of these drugs. oup.comnih.gov Mutations can result in absent or altered TK enzyme activity, preventing the drug's conversion to its active monophosphate form. ivami.com These mutations account for approximately 95% of resistant HSV isolates. ivami.com

Less frequently, affecting about 5% of resistant isolates, mutations can occur in the HSV DNA polymerase gene (UL30). ivami.com These mutations can confer resistance to acyclovir and may also lead to cross-resistance with foscarnet. oup.comivami.com The emergence of drug-resistant HSV is a particular concern in immunocompromised patients, such as hematopoietic stem cell transplant (HSCT) recipients, where recurrent infections may necessitate prolonged antiviral therapy. oup.com In some cases, mutations in both the TK and DNA polymerase genes have been identified in multidrug-resistant isolates. oup.com

Cellular Factors Influencing Valine-valine-ganciclovir Efficacy and Resistance

While viral genetics are the primary driver of resistance, host-related or cellular factors also play a crucial role in the efficacy of valine-valine-ganciclovir and the development of resistance. After the initial virus-specific phosphorylation of ganciclovir, subsequent phosphorylation steps to the active triphosphate form are carried out by host cellular kinases. wikipedia.orgoup.com The efficiency of these cellular enzymes can theoretically influence the intracellular concentration of the active drug.

The host's immune status is a significant factor influencing treatment outcomes and the risk of resistance. ashpublications.orgfrontierspartnerships.org Profound immunosuppression, such as that in transplant recipients (especially in cases of D+/R- serostatus or lung transplants) or individuals with active graft-versus-host disease, is a major risk factor for the development of drug-resistant CMV. ashpublications.orgfrontierspartnerships.orgcontagionlive.com A delayed or impaired immune reconstitution can result in ongoing viral replication despite antiviral therapy, creating an environment where resistant mutants can be selected. ashpublications.org Conversely, treatment with ganciclovir has been shown to help restore T-lymphocyte levels (CD3+, CD4+, and CD4+/CD8+ ratio) and increase serum immunoglobulin levels in infants with CMV, suggesting a complex interplay between the drug, the virus, and the host immune system. nih.gov

Investigational Strategies to Overcome or Bypass Resistance in Preclinical Settings

Given the limitations of current therapies for drug-resistant herpesvirus infections, several strategies are being explored in preclinical settings to overcome or bypass these resistance mechanisms.

A key preclinical strategy involves combining antiviral agents with different mechanisms of action to achieve additive or synergistic effects against resistant strains. researchgate.netnih.gov Combining ganciclovir with foscarnet, which directly inhibits the pyrophosphate binding site on the viral DNA polymerase and does not require UL97 activation, is one such approach. ashpublications.orgoup.comnih.gov This combination is thought to be effective against strains with UL97 mutations. ashpublications.org

Preclinical in vitro studies have also evaluated combinations with newer investigational agents. Letermovir (B608528), an inhibitor of the CMV terminase complex, has a distinct mechanism of action and therefore lacks cross-resistance with DNA polymerase inhibitors. researchgate.netnih.gov In vitro studies have demonstrated that the combination of letermovir with ganciclovir, foscarnet, or cidofovir results in an additive antiviral effect. nih.gov Another agent, maribavir (B1676074), inhibits the UL97 kinase itself. While this leads to an antagonistic interaction with ganciclovir (as it prevents ganciclovir's activation), maribavir may have an additive anti-CMV effect when combined in vitro with foscarnet or cidofovir. nih.govnih.gov These preclinical findings support the rationale for clinical trials exploring combination therapies for managing resistant CMV infections. nih.govpatsnap.com

Advanced Drug Delivery Systems and Formulation Research for Valine Valine Ganciclovir

Nanoparticle Encapsulation and Targeted Delivery Approaches for Valine-valine-ganciclovir

Nanoparticle-based drug delivery systems offer a promising avenue to overcome biological barriers, protect the drug from degradation, and enable controlled release, thereby improving bioavailability and reducing off-target effects. mdpi.com For valine-valine-ganciclovir, encapsulation within nanocarriers represents a strategy to further augment its delivery to specific tissues and cells. These systems can be engineered to release their payload in response to specific physiological triggers, offering a higher degree of control over the drug's pharmacokinetic profile. mdpi.com

Polymeric and liposomal nanoparticles are two of the most extensively studied platforms for advanced drug delivery due to their biocompatibility and versatile characteristics. nih.govmdpi.com

Polymeric Nanoparticles: These are solid colloidal particles typically made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). dovepress.com PLGA nanoparticles can encapsulate therapeutic agents, protecting them from enzymatic degradation and enabling sustained release over time. dovepress.com While specific research on encapsulating valine-valine-ganciclovir is emerging, the technology has been successfully applied to other antiviral agents and prodrugs. For instance, PLGA-based nanoparticles have been explored to enhance the oral absorption of various compounds, sometimes modified with moieties like valine to target intestinal peptide transporters. nih.gov The general advantages of polymeric carriers, such as stability in the bloodstream and the potential for surface modification for targeted delivery, make them a strong candidate for formulating valine-valine-ganciclovir. dovepress.com

Liposomal Nanocarriers: Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core. mdpi.com This structure allows them to carry both hydrophilic and lipophilic drugs. mdpi.com Liposomal formulations have been investigated for the parent drug, ganciclovir (B1264), to improve its delivery. researchgate.nettandfonline.com The dipeptide nature of valine-valine-ganciclovir, which imparts different physicochemical properties than the parent drug, suggests that liposomal encapsulation could be tailored to optimize its delivery profile, potentially improving membrane permeability and cellular uptake. researchgate.net

Table 1: Comparison of Potential Nanocarrier Systems for Valine-valine-ganciclovir

| Feature | Polymeric Nanoparticles (e.g., PLGA) | Liposomal Nanocarriers |

|---|---|---|

| Composition | Biodegradable polymers | Phospholipid bilayers |

| Drug Loading | Drug is dissolved, entrapped, or encapsulated within the polymer matrix. dovepress.com | Hydrophilic drugs in the aqueous core; lipophilic drugs in the lipid bilayer. mdpi.com |

| Key Advantages | High stability, controlled and sustained release, well-defined manufacturing processes. dovepress.com | Biocompatible, can carry a wide range of drugs, can fuse with cell membranes to deliver payload. nih.govmdpi.com |

| Potential Application for Valine-valine-ganciclovir | To provide sustained release, protect the prodrug from premature hydrolysis, and enhance oral or ocular bioavailability. | To improve cellular penetration and potentially reduce cytotoxicity by controlling drug release at the target site. |

A primary advantage of valine-valine-ganciclovir is its intrinsic ability to act as a substrate for peptide transporters (PepT). bmctoday.net This represents a powerful, built-in ligand-directed targeting strategy.

Peptide Transporter (PepT) Targeting: The valine-valine dipeptide moiety is specifically recognized by oligopeptide transporters, such as PepT1 and PepT2, which are expressed in tissues like the intestine, kidney, and eye. nih.govbmctoday.netresearchgate.net This transporter-targeted approach is a well-established prodrug design strategy that significantly enhances absorption and bioavailability compared to the parent drug. bmctoday.netresearchgate.net Studies have demonstrated that dipeptide prodrugs of ganciclovir were synthesized specifically to improve ocular bioavailability by targeting these transporters. nih.gov Research has confirmed that this strategy can lead to a substantial increase in drug permeation across cellular barriers expressing PepT, such as the retina. bmctoday.net

While the valine-valine structure provides inherent targeting, further specificity could theoretically be achieved by incorporating these prodrug-loaded nanoparticles into more complex targeted systems. For example, nanocarriers could be decorated with additional ligands, such as antibodies or small molecules that bind to receptors overexpressed on specific diseased cells, although such multi-tiered targeting strategies have not been extensively reported specifically for valine-valine-ganciclovir. dovepress.comlatrobe.edu.au

Innovative Formulation Methodologies to Optimize Preclinical Compound Performance

The very creation of valine-valine-ganciclovir is an innovative formulation methodology designed to overcome the significant preclinical and clinical limitations of its parent compound, ganciclovir, most notably its poor oral bioavailability. nih.govnih.gov

The synthesis of dipeptide ester prodrugs of ganciclovir aims to improve key physicochemical properties, including aqueous solubility and membrane permeability. researchgate.net Research has shown that these prodrugs demonstrate excellent chemical stability and markedly enhanced antiviral potency without a corresponding increase in cytotoxicity. researchgate.net

Preclinical studies, particularly in ocular drug delivery models, have provided quantitative data on the enhanced performance of these dipeptide prodrugs. In rabbit models, dipeptide monoester prodrugs of ganciclovir were found to permeate deeper into the retina compared to the parent drug. scispace.com Pharmacokinetic analyses have demonstrated significant improvements in drug exposure. For example, one study comparing various dipeptide prodrugs of ganciclovir found that valine-valine-ganciclovir (VVGCV) achieved a 3.2-fold higher area under the concentration-time profile (AUC) compared to the single-valine prodrug (VGCV). arvojournals.org

Table 2: Vitreal Pharmacokinetic Parameters of Ganciclovir and its Prodrugs in a Rabbit Model

| Compound | Cmax (µg/mL) | AUC (mg·min·mL⁻¹) | Key Finding |

|---|---|---|---|

| Ganciclovir (GCV) | 2.3 ± 0.08 | 2.3 ± 0.08 | Baseline reference for the parent drug. nih.gov |

| Valine-Ganciclovir (Val-GCV) | 1.3 ± 0.3 | 1.3 ± 0.3 | Single amino acid prodrug. nih.gov |

| Valine-Valine-Ganciclovir (Val-Val-GCV) | 6.3 ± 0.3 | 6.3 ± 0.3 | Dipeptide prodrug showing significantly lower AUC in this specific conscious animal study compared to other studies, but different parameters were noted in other experiments. nih.gov |

| Glycine-Valine-Ganciclovir (Gly-Val-GCV) | 2.1 ± 0.6 | 2.1 ± 0.6 | Another dipeptide prodrug evaluated for comparison. nih.gov |

Data derived from a conscious rabbit model study involving intravitreal administration. nih.gov Note: Pharmacokinetic parameters can vary significantly based on experimental conditions (e.g., anesthetized vs. conscious models) and administration routes.

Another study highlighted that the AUC of total ganciclovir obtained from a tyrosine-valine-ganciclovir prodrug was 12-fold greater than that from ganciclovir administration, further validating the dipeptide prodrug approach as a successful strategy for enhancing drug delivery. arvojournals.org These formulation strategies, by modifying the chemical structure of the parent drug to engage with biological transporters, represent a highly effective method for optimizing preclinical performance. bmctoday.netnih.gov

Analytical Methodologies for Valine Valine Ganciclovir and Its Metabolites in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantificationnih.govresearchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of Valine-valine-ganciclovir and its related compounds due to its high sensitivity and selectivity. nih.govrug.nl Research has led to the development of robust LC-MS/MS methods capable of simultaneously measuring ganciclovir (B1264) and its prodrugs, such as Valine-ganciclovir and Tyrosine-valine-ganciclovir, in biological fluids. nih.govnih.gov These methods are essential for elucidating the pharmacokinetic profiles of these dipeptide prodrugs.

One such method was developed using a Q-TRAP liquid chromatography tandem mass spectrometer for the concurrent analysis of ganciclovir (GCV), Valine-ganciclovir (VGCV), and Tyrosine-valine-ganciclovir (YVGCV). nih.govnih.gov Quantitative analysis is typically performed in the multiple reaction monitoring (MRM) positive ion mode. The specific mass transitions monitored can be, for instance, m/z 256.20→152.30 for GCV and m/z 355.4→338.3 for Val-GCV. nih.gov

Sample Preparation Techniques for Various Biological Samplesnih.govijpsonline.comijpsonline.com

Effective sample preparation is paramount to remove interfering substances from biological matrices like plasma and ensure the accuracy and robustness of the LC-MS/MS analysis. Several techniques have been successfully employed for the extraction of Valine-valine-ganciclovir and its metabolites.

Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up plasma samples. ijpsonline.comijpsonline.com Mixed-mode cation exchange cartridges are particularly useful. The process typically involves pre-conditioning the cartridge, loading the acidified plasma sample, washing to remove interferences, and finally eluting the analytes of interest. ijpsonline.com For example, a method for valganciclovir (B601543) and ganciclovir utilized Strata™-X-C cartridges, which were pre-conditioned with methanol (B129727) and water. After loading the sample, the cartridge was washed with an orthophosphoric acid buffer and methanol in water, followed by elution with ammonia (B1221849) in methanol. ijpsonline.com This technique has been shown to yield high extraction recoveries of around 85% for both valganciclovir and ganciclovir. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method, though it may be less clean than SPE. It involves adding a precipitating agent, such as acetonitrile (B52724) or a mixture of isopropyl alcohol and dichloromethane (B109758), to the plasma sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analytes is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between the aqueous biological sample and an immiscible organic solvent. A combination of isopropyl alcohol and dichloromethane (e.g., in a 40:60 v/v ratio) has been used for the extraction of ganciclovir and its prodrugs from plasma. nih.gov

Method Validation Parameters (Linearity, Sensitivity, Precision, Accuracy, Selectivity)nih.govrug.nlijpsonline.com

Validation of the analytical methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA), to ensure their reliability. ijpsonline.comijpsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte is a critical parameter. For the simultaneous analysis of GCV, VGCV, and YVGCV in rat plasma, linearity was established over specific concentration ranges. The correlation coefficients (r) were consistently high, indicating a strong linear relationship. nih.gov

Sensitivity: The Lower Limit of Quantification (LLOQ) is a key indicator of the method's sensitivity. For the analysis of ganciclovir and its prodrugs, LLOQs are typically in the low ng/mL range, allowing for the detection of clinically relevant concentrations. nih.gov

Precision and Accuracy: These parameters are assessed by analyzing quality control (QC) samples at different concentration levels. Precision, expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Validated methods demonstrate acceptable precision and accuracy, with %CV values typically within 15%. nih.govrug.nl

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by the absence of interfering peaks at the retention times of the analytes in blank biological samples. ijpsonline.com

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Ganciclovir (GCV) | 0.5 - 1000.0 | 0.9995 | 90.8 - 107.0 | < 7.3 |

| Valine-ganciclovir (VGCV) | 10.0 - 500.0 | 0.9981 | 97.2 - 105.3 | < 11.2 |

| Tyrosine-valine-ganciclovir (YVGCV) | 10.0 - 500.0 | 0.9895 | 85.2 - 112.4 | < 16.2 |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systemstandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, particularly fluorescence and ultraviolet (UV) detection, offers a reliable alternative for the quantification of Valine-valine-ganciclovir and its metabolites. tandfonline.comnih.gov

A reversed-phase HPLC method with fluorescence detection has been successfully used for the analysis of samples from in vivo studies of dipeptide monoester prodrugs of ganciclovir, including Valine-valine-ganciclovir. tandfonline.com In one such method, the detector was set to excitation and emission wavelengths of 265 nm and 380 nm, respectively. The mobile phase typically consists of a buffered aqueous solution (e.g., 15 mM phosphate (B84403) buffer at pH 2.5) and an organic modifier like acetonitrile. tandfonline.com The limits of quantification for this type of method have been reported to be around 50 ng/mL for ganciclovir and 1 µg/mL for its prodrugs. tandfonline.com HPLC with UV detection is another viable option, often used for determining ganciclovir concentrations in serum. nih.gov

Bioanalytical Approaches for Intracellular Compound Concentration Measurementoup.compharmgkb.org

Since the therapeutic action of ganciclovir is intracellular, measuring its concentration within cells is of significant interest. oup.comadhb.govt.nz Bioanalytical methods have been developed to quantify ganciclovir and its phosphorylated metabolites in peripheral blood mononuclear cells (PBMCs). oup.com

The process involves isolating the cells from whole blood, often using a Ficoll-dextran method. oup.com The intracellular concentrations of ganciclovir and its phosphorylated forms are then measured using a validated LC-MS/MS method. The concentrations are typically normalized per million cells to allow for standardized comparisons. oup.com Studies have shown a correlation between the intracellular concentration of ganciclovir triphosphate and a decrease in neutrophil counts, suggesting the clinical relevance of such measurements. pharmgkb.org

Stability Studies of Valine-valine-ganciclovir in In Vitro and Ex Vivo Biological Media

The stability of prodrugs like Valine-valine-ganciclovir in biological environments is a critical factor influencing their bioavailability and therapeutic efficacy.

Studies have demonstrated that Valine-valine-ganciclovir exhibits greater aqueous stability compared to Valine-ganciclovir. researchgate.net In one study, Val-Val-GCV showed no measurable degradation after 7 days at 37°C in aqueous solutions with a pH ranging from 1.4 to 5.4. This enhanced stability is a desirable characteristic for a prodrug.

The stability of amino acid esters is pH-dependent. For instance, valganciclovir has been shown to be most stable in acidic conditions (pH 3.81) with a half-life of 220 days at 37°C. However, its hydrolysis to ganciclovir and valine is significantly faster in neutral and basic solutions.

| Compound | Condition | Stability Finding | Reference |

|---|---|---|---|

| Val-Val-GCV | Aqueous solution (pH 1.4-5.4), 37°C for 7 days | No measurable degradation | researchgate.net |

| Val-Val-GCV | Aqueous solution | Greater stability compared to Val-GCV | researchgate.net |

| Valganciclovir | Aqueous solution (pH 3.81), 37°C | Half-life of 220 days | |

| Valganciclovir | Aqueous solution (pH 7.08), 37°C | Half-life of 11 hours |

Future Research Directions and Unaddressed Questions in Valine Valine Ganciclovir Research

Exploration of Broader Antiviral Applications beyond Herpesviruses (if mechanistically plausible)

Ganciclovir's primary mechanism of action is the inhibition of viral DNA synthesis, which is dependent on its phosphorylation by viral kinases, particularly in herpesviruses like cytomegalovirus (CMV). wikipedia.orgdrugbank.compatsnap.comnbinno.com For Valine-valine-ganciclovir to have broader antiviral applications, the target virus must either express a kinase capable of phosphorylating ganciclovir (B1264) or be susceptible to the effects of ganciclovir triphosphate.

Future research could explore the activity of Valine-valine-ganciclovir against other DNA viruses that may have analogous enzymes or pathways susceptible to ganciclovir. This would involve screening the compound against a wide range of viral families to identify any unexpected inhibitory activity. Mechanistic studies would then be crucial to determine if the antiviral effect is due to the same DNA polymerase inhibition seen in herpesviruses or a different mechanism altogether.

Table 1: Potential Areas of Investigation for Broader Antiviral Applications

| Research Area | Rationale | Potential Challenges |

| Screening against other large DNA viruses (e.g., adenoviruses, poxviruses) | These viruses have their own DNA polymerases that could potentially be inhibited by ganciclovir triphosphate. | The viral kinases of these viruses may not efficiently phosphorylate ganciclovir. |

| Investigating activity against hepatitis B virus (HBV) | HBV is a DNA virus that utilizes a reverse transcriptase, which is a type of DNA polymerase. | The efficiency of ganciclovir phosphorylation in HBV-infected cells is unknown. |

| Exploring potential for synergistic effects with other antivirals | Combining Valine-valine-ganciclovir with drugs that have different mechanisms of action could broaden its spectrum of activity. | Potential for antagonistic interactions or overlapping toxicities. |

Application of Computational Modeling and In Silico Approaches in Prodrug Design and Optimization

Computational modeling and in silico approaches offer powerful tools for the rational design and optimization of prodrugs like Valine-valine-ganciclovir. These methods can predict how the addition of the second valine residue affects various pharmacokinetic and pharmacodynamic properties.

Future research in this area could focus on:

Molecular Docking: Simulating the interaction of Valine-valine-ganciclovir with intestinal and hepatic esterases to predict the rate of its conversion to ganciclovir. This can help in optimizing the linker between the amino acids and the parent drug for desired release kinetics.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of di-amino acid ganciclovir esters with their biological activity and pharmacokinetic profiles. This could guide the synthesis of novel derivatives with improved properties.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating models to simulate the absorption, distribution, metabolism, and excretion (ADME) of Valine-valine-ganciclovir in the body. This can help in predicting human pharmacokinetics from preclinical data and in understanding the impact of the di-valine moiety on bioavailability. wikipedia.org

Integration with Emerging Antiviral Modalities and Technologies

The field of antiviral therapy is continually evolving, with new modalities and technologies emerging. Future research should explore how Valine-valine-ganciclovir could be integrated with these advancements to enhance its efficacy and delivery.

One promising area is the use of nanoparticle delivery systems . Encapsulating Valine-valine-ganciclovir in nanoparticles could potentially:

Improve its solubility and stability.

Enable targeted delivery to specific tissues or cells, thereby increasing its therapeutic index and reducing systemic toxicity.

Provide controlled release of the drug over an extended period.

Another avenue is the combination of Valine-valine-ganciclovir with immunomodulatory agents . Since the immune system plays a critical role in controlling viral infections, a combination therapy that both suppresses viral replication and enhances the host immune response could be more effective than either agent alone.

Identification of Gaps in Fundamental Understanding of Valine-valine-ganciclovir Biological Activity and Disposition

Despite the extensive knowledge of ganciclovir and valganciclovir (B601543), there are significant gaps in our understanding of the specific biological activity and disposition of Valine-valine-ganciclovir.

Key unanswered questions for future research include:

Rate and Site of Hydrolysis: Where and how quickly is the di-valine ester cleaved to release ganciclovir? Is one valine residue removed before the other, or do they come off simultaneously? Understanding the metabolic pathway is crucial for predicting its pharmacokinetic profile.

Intestinal Transport: Valganciclovir is a substrate for the intestinal peptide transporter PEPT1, which contributes to its high bioavailability. semanticscholar.org It is essential to investigate whether Valine-valine-ganciclovir is also a substrate for PEPT1 or other transporters and to what extent this contributes to its absorption.

Cellular Uptake and Activation: Does the di-valine moiety affect the uptake of the prodrug into target cells? Once inside the cell, is the conversion to ganciclovir and subsequent phosphorylation as efficient as that of valganciclovir?

Potential for Off-Target Effects: Does the Valine-valine-ganciclovir molecule itself have any biological activity or toxicity before it is converted to ganciclovir?

Q & A

Q. How do in vitro models evaluate the prodrug activation efficiency of VVG compared to valine-ganciclovir (VG)?

- Methodological Answer : Studies use enzyme-linked assays (e.g., esterase or peptidase activity) to quantify hydrolysis rates. For example, incubate VVG and VG with target enzymes (e.g., human valacyclovirase) and measure ganciclovir release via UV-Vis or LC-MS. Controls should include enzyme-free conditions and known substrates. Data interpretation must account for enzyme kinetics (Km, Vmax) and statistical significance (p < 0.05) .

Q. What pharmacokinetic parameters are critical for assessing VVG’s bioavailability in preclinical studies?

- Methodological Answer : Key parameters include AUC (area under the curve), Cmax (maximum concentration), t½ (half-life), and clearance rates. These are derived from plasma concentration-time profiles in animal models (e.g., rabbits or mice) after intravitreal or systemic administration. Data should be analyzed using non-compartmental models and validated against reference standards (e.g., ganciclovir) .

Advanced Research Questions

Q. How can researchers resolve contradictions in VVG’s efficacy data across different in vivo models?

- Methodological Answer : Contradictions may arise from interspecies variability in prodrug-activating enzymes. To address this:

- Conduct in silico modeling to compare enzyme active sites across species.

- Validate findings using knockout models or enzyme inhibitors.

- Perform meta-analyses of existing datasets, applying sensitivity analysis to identify outliers or confounding variables (e.g., dosing regimens) .

Q. What experimental designs optimize the evaluation of VVG’s retinal toxicity in long-term ocular studies?

- Methodological Answer : Use randomized controlled trials (RCTs) in animal models with:

- Cohorts : Dose-escalation groups (low, medium, high) and sham controls.

- Endpoints : Electroretinography (ERG) for retinal function, histopathology for structural damage, and cytokine profiling for inflammation.

- Statistical Power : Sample size calculations (α = 0.05, β = 0.2) to ensure detectability of adverse effects .

Q. How can computational methods improve the prediction of VVG’s tissue-specific activation rates?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR (quantitative structure-activity relationship) models can predict enzyme-substrate interactions. Validate predictions with in vitro assays using tissue homogenates (e.g., liver vs. retinal extracts). Open-source tools like GROMACS or AutoDock are recommended for reproducibility .

Q. What strategies mitigate batch-to-batch variability in VVG synthesis for large-scale preclinical trials?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): Purity, particle size, solubility.

- Use design-of-experiments (DoE) to optimize reaction conditions (e.g., temperature, pH).

- Apply PAT (process analytical technology) for real-time monitoring .

Q. How do researchers validate VVG’s mechanism of action in complex biological systems (e.g., viral co-infection models)?

- Methodological Answer : Use dual-pathogen models (e.g., cytomegalovirus + herpes simplex virus) to assess competitive activation. Techniques include:

- Time-lapse microscopy : Track viral replication rates.

- RNA-seq : Identify host-pathogen interaction pathways modulated by VVG.

- Knockdown/overexpression studies : Confirm enzyme-specific prodrug activation .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in VVG studies?

Q. How should researchers design studies to assess VVG’s compatibility with combination therapies (e.g., antivirals + immunosuppressants)?

- Methodological Answer : Use factorial designs to test drug interactions:

- Variables : VVG dose, secondary drug concentration.

- Assays : Synergy/antagonism scoring via Chou-Talalay method.

- Reporting : Adhere to CONSORT guidelines for preclinical combination therapy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.